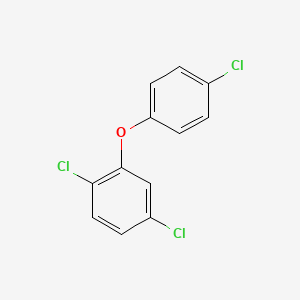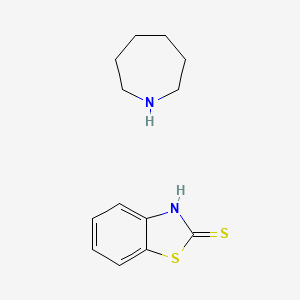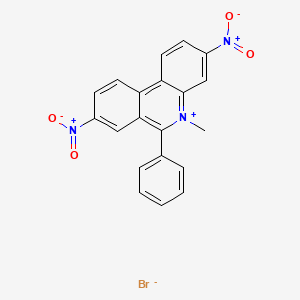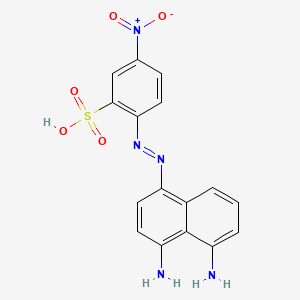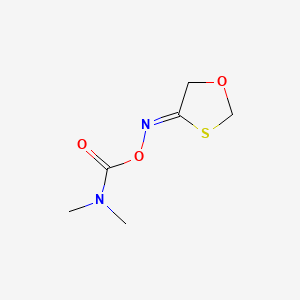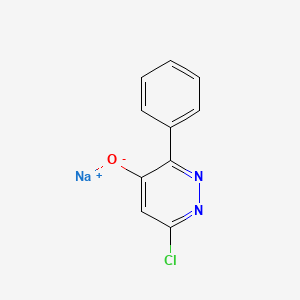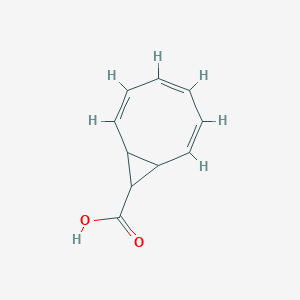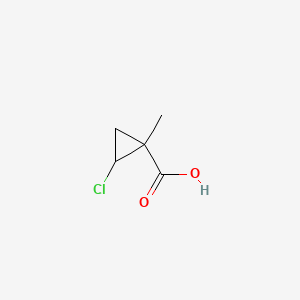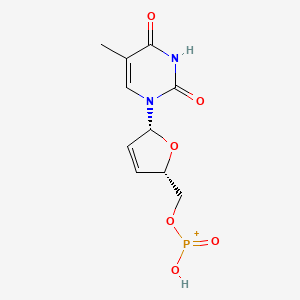
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is a nucleoside analog known for its significant role in inhibiting the replication of certain viruses, including HIV. This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) typically involves the selective removal of hydroxyl groups from thymidine, followed by the introduction of a phosphonate group at the 5’ position. The reaction conditions often require the use of strong acids or bases, along with protective groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, affecting its stability and function.
Substitution: Common in nucleoside analogs, substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce fully saturated nucleoside analogs.
科学研究应用
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerase, leading to chain termination and inhibition of viral replication. The primary molecular targets are the viral reverse transcriptase and DNA polymerase enzymes.
相似化合物的比较
Similar Compounds
Stavudine (d4T): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog with activity against HIV and hepatitis B virus.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is unique due to its specific modifications that enhance its stability and antiviral activity. Unlike some other nucleoside analogs, it has a higher resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
属性
CAS 编号 |
140132-35-0 |
|---|---|
分子式 |
C10H12N2O6P+ |
分子量 |
287.19 g/mol |
IUPAC 名称 |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h2-4,7-8H,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChI 键 |
KPFAHHDNLPCOCK-JGVFFNPUSA-O |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[P+](=O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)


